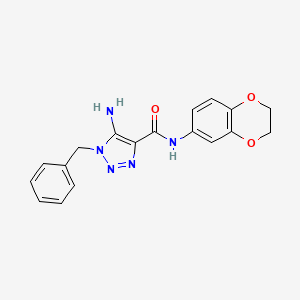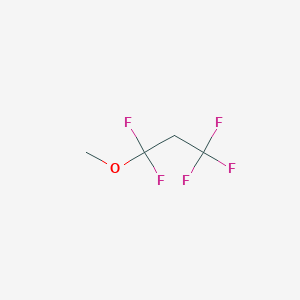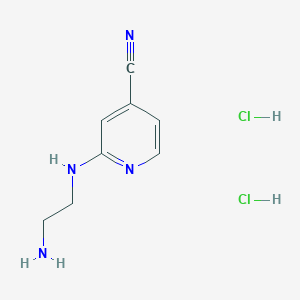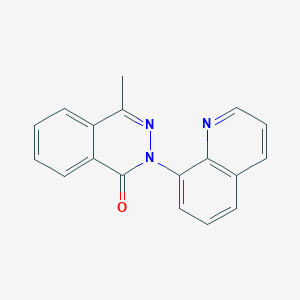
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide, also known as OP3, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. OP3 is a synthetic compound that belongs to the class of amides and has a molecular formula of C16H24N2O3.
Mechanism Of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus by blocking the activity of certain viral enzymes.
Biochemical and Physiological Effects
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, the ability to inhibit the replication of the hepatitis C virus, and the ability to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one limitation is that it is a synthetic compound that may not accurately reflect the behavior of naturally occurring compounds in living organisms.
Future Directions
There are several future directions for research on N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide, including further studies on its potential use as a therapeutic agent for cancer and viral infections, as well as its potential use for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide involves a multi-step reaction process that includes the use of various reagents and solvents. The first step involves the reaction of 2-oxo-2-pyrrolidine-1-acetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)oxolane-2-carboxamide to form the intermediate product. The final step involves the reaction of the intermediate product with acryloyl chloride to form N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide.
Scientific Research Applications
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and pharmacology. Studies have shown that N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antiviral activity against the hepatitis C virus. In addition, N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide has been studied for its potential use as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-13(17)16(10-12-6-5-9-19-12)11-14(18)15-7-3-4-8-15/h2,12H,1,3-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHONTZJZOYPBDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCO1)CC(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)

![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)
![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)

![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)
